molecular formula C13H29ClNO2P B14515844 {[(Ethoxycarbonyl)amino]methyl}(tripropyl)phosphanium chloride CAS No. 62779-15-1

{[(Ethoxycarbonyl)amino]methyl}(tripropyl)phosphanium chloride

Cat. No.: B14515844
CAS No.: 62779-15-1
M. Wt: 297.80 g/mol
InChI Key: RLKSURRZPBBBRM-UHFFFAOYSA-N
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Description

{[(Ethoxycarbonyl)amino]methyl}(tripropyl)phosphanium chloride is a chemical compound that belongs to the class of phosphonium salts. These compounds are known for their diverse applications in organic synthesis and catalysis. The unique structure of this compound makes it a valuable reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(Ethoxycarbonyl)amino]methyl}(tripropyl)phosphanium chloride typically involves the reaction of tripropylphosphine with an appropriate ethoxycarbonyl-containing amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction is usually conducted at room temperature, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Industrial methods also focus on minimizing waste and improving the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

{[(Ethoxycarbonyl)amino]methyl}(tripropyl)phosphanium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding phosphine oxides.

    Reduction: Formation of phosphine derivatives.

    Substitution: Formation of substituted phosphonium salts.

Scientific Research Applications

{[(Ethoxycarbonyl)amino]methyl}(tripropyl)phosphanium chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of {[(Ethoxycarbonyl)amino]methyl}(tripropyl)phosphanium chloride involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The pathways involved in its mechanism of action are often studied using advanced spectroscopic and computational techniques.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A widely used phosphine ligand in organic synthesis.

    Tributylphosphine: Another phosphine compound with similar reactivity.

    Tetraphenylphosphonium chloride: A related phosphonium salt with different substituents.

Uniqueness

{[(Ethoxycarbonyl)amino]methyl}(tripropyl)phosphanium chloride is unique due to its ethoxycarbonyl group, which imparts specific reactivity and stability. This makes it particularly useful in reactions where other phosphonium salts may not be as effective. Its ability to participate in a wide range of chemical reactions and its applications in various fields highlight its versatility and importance.

Properties

CAS No.

62779-15-1

Molecular Formula

C13H29ClNO2P

Molecular Weight

297.80 g/mol

IUPAC Name

(ethoxycarbonylamino)methyl-tripropylphosphanium;chloride

InChI

InChI=1S/C13H28NO2P.ClH/c1-5-9-17(10-6-2,11-7-3)12-14-13(15)16-8-4;/h5-12H2,1-4H3;1H

InChI Key

RLKSURRZPBBBRM-UHFFFAOYSA-N

Canonical SMILES

CCC[P+](CCC)(CCC)CNC(=O)OCC.[Cl-]

Origin of Product

United States

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